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Compound of Interest

Compound Name:

S-[2-(Iodo-4-

Azidosalicylamido)ethylthio]-2-

thiopyridine

Cat. No.: B561679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET) is a heterobifunctional,

photoactivatable, and cleavable cross-linking agent. With a molecular formula of

C₁₄H₁₁I₂N₅O₂S₂ and a molecular weight of 599.21 g/mol , this reagent is a valuable tool in

proteomics and structural biology for the investigation of protein-protein interactions.

The molecule incorporates three key functionalities:

A 2-thiopyridyl disulfide group: This moiety reacts specifically with sulfhydryl groups (e.g.,

from cysteine residues) on a protein of interest, forming a reversible disulfide bond.

An iodo-4-azidosalicylamido group: This photoreactive group, upon activation with UV light,

forms a highly reactive nitrene intermediate that can covalently bind to interacting molecules

in close proximity. The iodine atoms also allow for radioiodination for tracking and detection

purposes.

A cleavable disulfide bond: The disulfide linkage within the reagent allows for the separation

of cross-linked proteins under reducing conditions, facilitating their identification and

analysis.
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This guide provides an in-depth overview of the solubility and handling of S-[2-(Iodo-4-
Azidosalicylamido)ethylthio]-2-thiopyridine, along with a general experimental workflow for

its application in studying protein interactions.

Solubility
Quantitative solubility data for S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine is

not readily available in public literature or safety data sheets. However, based on the chemical

properties of the compound and information available for similar methanethiosulfonate (MTS)

reagents, a qualitative assessment of its solubility can be made. MTS reagents are generally

soluble in anhydrous organic solvents and can also be dissolved in aqueous-organic mixtures

or buffered aqueous solutions.

The following table summarizes the expected solubility of S-[2-(Iodo-4-
Azidosalicylamido)ethylthio]-2-thiopyridine in various solvents. It is strongly recommended

to perform small-scale solubility tests before preparing stock solutions.
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Solvent Expected Solubility Remarks

Dimethylformamide (DMF) Likely Soluble (>10 mg/mL)
A common solvent for similar

cross-linking reagents.

Dimethyl sulfoxide (DMSO) Likely Soluble (>10 mg/mL)
Another common solvent for

similar cross-linking reagents.

Tetrahydrofuran (THF) Likely Soluble

Mentioned as a solvent in a

patent for a related

formulation.

Methyl ethyl ketone (MEK) Likely Soluble

Mentioned as a solvent in a

patent for a related

formulation.

Water Sparingly Soluble / Insoluble

Due to the aromatic and

hydrophobic nature of the

molecule.

Aqueous Buffers (e.g., PBS) Sparingly Soluble

Solubility may be limited.

Prepare fresh and use

immediately.

Disclaimer: The solubility data presented is predictive and based on the properties of

chemically related compounds. Empirical verification is essential for specific experimental

applications.

Experimental Protocols
The following is a generalized protocol for the use of S-[2-(Iodo-4-
Azidosalicylamido)ethylthio]-2-thiopyridine in a protein-protein interaction study.

Optimization of buffer conditions, concentrations, and incubation times is critical for successful

cross-linking.

3.1. Preparation of Reagent Stock Solution

Allow the vial of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine to equilibrate to

room temperature before opening to prevent moisture condensation.
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Prepare a stock solution of the reagent (e.g., 10-50 mM) in an anhydrous organic solvent

such as DMF or DMSO.

Store the stock solution at -20°C, protected from light and moisture. It is advisable to aliquot

the stock solution to avoid repeated freeze-thaw cycles.

3.2. Labeling of the "Bait" Protein

Prepare the "bait" protein in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5). The buffer

should be free of primary amines and thiols.

Add the S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine stock solution to the

"bait" protein solution to achieve the desired final concentration. The optimal molar ratio of

reagent to protein should be determined empirically.

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.

Remove the excess, unreacted cross-linker using a desalting column or dialysis against a

suitable buffer.

3.3. Formation of the Protein Complex and Photo-Cross-linking

Combine the labeled "bait" protein with the "prey" protein or cell lysate containing the

putative interacting partners.

Allow the proteins to interact and form complexes by incubating for an appropriate time at a

suitable temperature (e.g., 30 minutes to 2 hours at 4°C or room temperature).

Expose the sample to UV light (typically 365 nm) for a predetermined time (e.g., 5-15

minutes) on ice to activate the azido group and induce cross-linking. The optimal UV

exposure time should be determined to maximize cross-linking efficiency while minimizing

protein damage.

3.4. Analysis of Cross-linked Products

The cross-linked protein complexes can be analyzed by SDS-PAGE. The formation of a new,

higher molecular weight band indicates successful cross-linking.
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To identify the "prey" protein, the cross-linked complex can be excised from the gel.

The disulfide bond in the cross-linker can be cleaved by treating the sample with a reducing

agent (e.g., DTT or β-mercaptoethanol).

The released proteins can then be identified using techniques such as mass spectrometry or

Western blotting.

Visualizations
The following diagrams illustrate the logical workflow and a conceptual signaling pathway

investigation using a photoactivatable cross-linker like S-[2-(Iodo-4-
Azidosalicylamido)ethylthio]-2-thiopyridine.
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Caption: Experimental workflow for protein-protein interaction studies.
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Caption: Investigating signaling pathways with cross-linking.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

